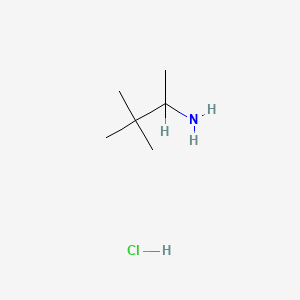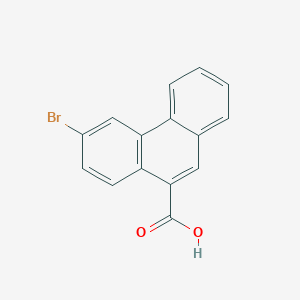![molecular formula C9H20O2S2 B3053475 2-[5-(2-Hydroxyethylsulfanyl)pentylsulfanyl]ethanol CAS No. 5400-84-0](/img/structure/B3053475.png)
2-[5-(2-Hydroxyethylsulfanyl)pentylsulfanyl]ethanol
Overview
Description
“2-[5-(2-Hydroxyethylsulfanyl)pentylsulfanyl]ethanol” is a chemical compound with the CAS Number 5400-84-0 . It is also known by the synonym "2,2’-pentane-1,5-diylbissulfanyl-bis-ethanol" .
Physical And Chemical Properties Analysis
This compound has a density of 1.121g/cm3 . It has a boiling point of 397.2ºC at 760mmHg . The flash point is 192.9ºC . The exact mass is 224.09000 . The LogP value is 1.60770 , and the index of refraction is 1.54 .Scientific Research Applications
1. Synthesis of Nitrogen- and Oxygen-Containing Heterocycles
- Research Overview : Compounds similar to 2-[5-(2-Hydroxyethylsulfanyl)pentylsulfanyl]ethanol are used in the synthesis of nitrogen- and oxygen-containing heterocycles, which are known for their antihyperglycemic activity and properties as histone deacetylase inhibitors.
- Application Details : The synthesis involves the reduction of carbonyl groups in related compounds, leading to the formation of 4-(alkylsulfanyl)butane-2-ols, which are important for creating 1,3-dioxanes with an alkylsulfanylmethyl group (Спектр Ямр, 2019).
2. Alcohol Extraction from Water
- Research Overview : Studies have shown the potential of using certain compounds for the extraction of alcohols like ethanol and 1-butanol from water, which is significant for industrial applications.
- Application Details : These alcohols can be synthesized from bio-feedstocks by fermentation, resulting in low concentrations of alcohol in water, and compounds like this compound might be involved in the separation process (A. Chapeaux et al., 2008).
3. Anti-Helicobacter Pylori Agents
- Research Overview : Novel structures derived from related scaffolds have shown potent activities against the gastric pathogen Helicobacter pylori.
- Application Details : A prototype derived from a similar structure to this compound was found to have low minimal inhibition concentration values against various H. pylori strains, including resistant strains (D. Carcanague et al., 2002).
4. Enhancement of Solubility through Esterification
- Research Overview : The solubility of certain compounds is enhanced through esterification, which is a crucial process in the synthesis of organic compounds.
- Application Details : This includes the synthesis of octakis (ester)-substituted phthalocyanines from compounds like this compound, leading to compounds soluble in various organic solvents (B. Akkurt & E. Hamuryudan, 2008).
Properties
IUPAC Name |
2-[5-(2-hydroxyethylsulfanyl)pentylsulfanyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2S2/c10-4-8-12-6-2-1-3-7-13-9-5-11/h10-11H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUXMGPVGBYKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCSCCO)CCSCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278876 | |
| Record name | 2-[5-(2-hydroxyethylsulfanyl)pentylsulfanyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5400-84-0 | |
| Record name | NSC10394 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[5-(2-hydroxyethylsulfanyl)pentylsulfanyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



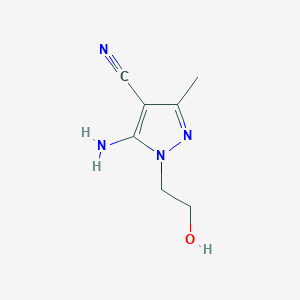
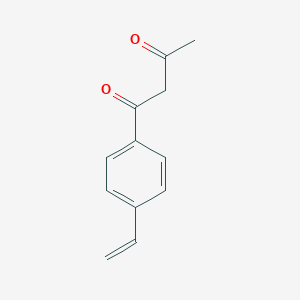
![5-({[(2,5-Dioxoimidazolidin-4-yl)methyl]disulfanyl}methyl)imidazolidine-2,4-dione](/img/structure/B3053397.png)
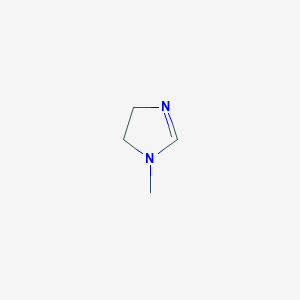

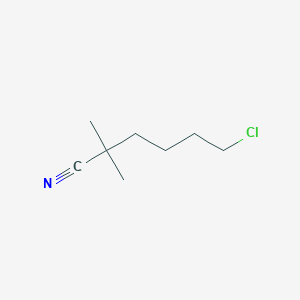
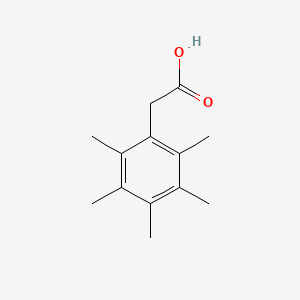
![[Dimethyl(2-phenylethyl)silyl]methyl carbamate](/img/structure/B3053407.png)
![[Dimethyl(2-phenylethyl)silyl]methanol](/img/structure/B3053408.png)
![[Benzyl(dimethyl)silyl]methanol](/img/structure/B3053409.png)
